molecular formula C20H22N6O2 B10925078 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925078
M. Wt: 378.4 g/mol
InChI Key: KYPULADQCZUUGR-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. This compound features a pyrazole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reactions: The pyrazole and furan rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its ability to interact with specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(1-METHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-THIENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting biological activity

This detailed overview should provide a comprehensive understanding of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-5-26-16(8-9-21-26)12(2)22-20(27)14-11-15(17-7-6-10-28-17)23-19-18(14)13(3)24-25(19)4/h6-12H,5H2,1-4H3,(H,22,27)

InChI Key

KYPULADQCZUUGR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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